molecular formula C13H15N3OS2 B2555134 4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034587-50-1

4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2555134
CAS No.: 2034587-50-1
M. Wt: 293.4
InChI Key: WNNWMUHXNCCZDX-UHFFFAOYSA-N
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Description

4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H15N3OS2 and its molecular weight is 293.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

A study conducted by Gomha et al. (2017) introduced a novel series of pharmacophores containing the thiazole moiety, synthesized through facile methods. These compounds were evaluated as potent anticancer agents, particularly against Hepatocellular carcinoma cell lines, showcasing significant anticancer results (Gomha et al., 2017). Similarly, Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which, after being tested in vitro for cytotoxicity, exhibited good inhibitory activity against various cell lines, highlighting the therapeutic potential of thiophene-based compounds (Atta & Abdel‐Latif, 2021).

Antimicrobial and Antifungal Activities

The antimicrobial properties of thiadiazole derivatives have been explored, with compounds showing promising activities against a range of microorganisms. For instance, Farghaly et al. (2011) synthesized a new series of thiadiazole-enaminones, revealing that some of these compounds exhibit significant antimicrobial activities (Farghaly, Abdallah, & Muhammad, 2011). Another study by Muğlu, Yakan, and Shouaib (2020) focused on the synthesis of novel 1,3,4-thiadiazole derivatives from thiophene-2-carboxylic acid, demonstrating effective antimicrobial activity against a selection of Gram-negative and Gram-positive bacteria as well as the fungus Candida albicans (Muğlu, Yakan, & Shouaib, 2020).

Molecular Structure and Tautomerism

The study on the effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group with a 2,4-hydroxyphenyl function by Matwijczuk et al. (2017) provides insight into the structural properties and tautomeric behaviors of thiadiazole derivatives, which can be crucial for understanding their biological activities (Matwijczuk et al., 2017).

Properties

IUPAC Name

4-methyl-N-(1-thiophen-2-ylcyclopentyl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-9-11(19-16-15-9)12(17)14-13(6-2-3-7-13)10-5-4-8-18-10/h4-5,8H,2-3,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNWMUHXNCCZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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